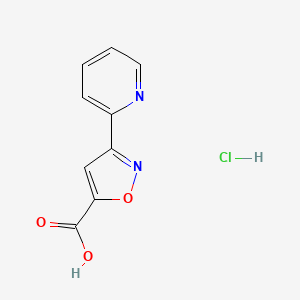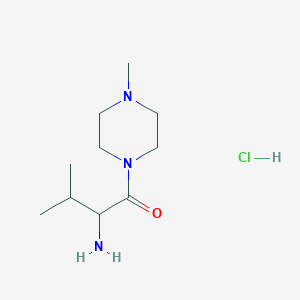
3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
Descripción general
Descripción
“3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride” is a complex organic compound. It contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has shown robustness, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .Aplicaciones Científicas De Investigación
-
Photophysical Behavior Study
- Field : Chemical Science
- Application Summary : The compound 3-(pyridin-2-yl)triimidazotriazine (TT-Py), which has a similar structure, has been studied for its photophysical behavior .
- Methods : The study involved the use of steady state, time resolved and ultrafast spectroscopies, as well as X-ray diffraction studies and DFT/TDDFT calculations .
- Results : The study found that TT-Py exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .
-
Chemodivergent Synthesis
- Field : Organic Chemistry
- Application Summary : N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which are structurally similar to the compound you mentioned, were synthesized from α-bromoketones and 2-aminopyridine .
- Methods : The synthesis involved C–C bond cleavage promoted by I2 and TBHP in toluene .
- Results : The reaction conditions were found to be mild and metal-free .
-
Anti-Fibrosis Activity
- Field : Medicinal Chemistry
- Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods : The study involved the synthesis of these derivatives and evaluation of their anti-fibrotic activities .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
-
Drug Discovery
- Field : Medicinal Chemistry
- Application Summary : The five-membered pyrrolidine ring, which is structurally similar to the compound you mentioned, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods : The study involved the design and synthesis of new pyrrolidine compounds with different biological profiles .
- Results : The study highlighted how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
-
Photophysical Behavior Study
- Field : Chemical Science
- Application Summary : The compound 3-(pyridin-2-yl)triimidazotriazine (TT-Py), which has a similar structure, has been studied for its photophysical behavior .
- Methods : The study involved the use of steady state, time resolved and ultrafast spectroscopies, as well as X-ray diffraction studies and DFT/TDDFT calculations .
- Results : The study found that TT-Py exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .
-
Synthesis of Aromatic Ketones
- Field : Organic Chemistry
- Application Summary : Aromatic ketones, especially the pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates . Synthetic methods for these compounds have gained extensive attention in recent years .
- Methods : The study involved the use of transition metals to catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones .
- Results : An efficient copper-catalyzed synthesis of pyridin-2-yl was described .
Propiedades
IUPAC Name |
3-pyridin-2-yl-1,2-oxazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.ClH/c12-9(13)8-5-7(11-14-8)6-3-1-2-4-10-6;/h1-5H,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJCLNNFNFHBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride | |
CAS RN |
1354962-50-7 | |
| Record name | 3-(pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-ethanone hydrochloride](/img/structure/B1395392.png)



